molecular formula C19H14N4O4 B031062 PD 90780

PD 90780

Cat. No. B031062
M. Wt: 362.3 g/mol
InChI Key: IAZAGXDMMVWYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05342942

Procedure details

To a solution of 7-amino-4,9-dihydro-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid, ethyl ester (0.75 g, 2.62 mmol, Example 2) and triethylamine (0.46 mL, 3.30 mmol) in 500 mL of methylene chloride was added dropwise a solution of benzoyl chloride (0.34 mL, 2.93 mmol) in 50 mL of methylene chloride at room temperature. A yellow solid slowly formed. The mixture was stirred at room temperature for 12 hours and filtered. The yellow solid was washed with methylene chloride and diethyl ether and vacuum-dried, affording the title compound as its ethyl ester, mp 275°-278° C., dec.
Name
7-amino-4,9-dihydro-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid, ethyl ester
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[N:8]([CH3:12])[C:7]3=[CH:13][C:14]([C:16]([O:18]CC)=[O:17])=[N:15][N:6]3[C:5](=[O:21])[C:4]=2[CH:3]=1.C(N(CC)CC)C.[C:29](Cl)(=[O:36])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C(Cl)Cl>[C:29]([NH:1][C:2]1[CH:11]=[CH:10][C:9]2[N:8]([CH3:12])[C:7]3=[CH:13][C:14]([C:16]([OH:18])=[O:17])=[N:15][N:6]3[C:5](=[O:21])[C:4]=2[CH:3]=1)(=[O:36])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1

Inputs

Step One
Name
7-amino-4,9-dihydro-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid, ethyl ester
Quantity
0.75 g
Type
reactant
Smiles
NC1=CC=2C(N3C(N(C2C=C1)C)=CC(=N3)C(=O)OCC)=O
Name
Quantity
0.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow solid slowly formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The yellow solid was washed with methylene chloride and diethyl ether
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=2C(N3C(N(C2C=C1)C)=CC(=N3)C(=O)O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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